(4-Bromophenyl)(pyrrolidin-1-yl)methanone
Overview
Description
(4-Bromophenyl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Organotin(IV) Complexes
(4-Bromophenyl)(pyrrolidin-1-yl)methanone has been utilized in the synthesis of new organotin(IV) complexes, which are characterized by various spectroscopic techniques and evaluated for antimicrobial activities. These complexes show potential as drugs due to their better antibacterial activities compared to other derivatives (Singh, Singh, & Bhanuka, 2016).
Structural and Molecular Docking Studies
The compound has been used in the synthesis and characterization of molecular structures, such as certain methanone derivatives. These structures are analyzed through X-ray diffraction, molecular docking, and Hirshfeld surface analysis, offering insights into their potential as anticancer agents (Lakshminarayana et al., 2018).
Crystal Structure and DFT Study
Studies on compounds related to this compound involve analyzing their crystal structure and performing density functional theory (DFT) calculations. These studies reveal the physicochemical properties of the compounds, which are essential for understanding their potential applications (Huang et al., 2021).
Discovery of Selective Inhibitors with Biological Activity
Research has led to the design and synthesis of selective butyrylcholinesterase inhibitors derived from the structure of this compound. These compounds exhibit anti-Aβ aggregation activity and potential protective activity against neurotoxicity, suggesting their applicability in treating neurological disorders (Jiang et al., 2019).
Synthesis and Antimicrobial Evaluation
In the realm of antimicrobial research, derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents (Reddy & Reddy, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various enzymes and receptors
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The bromophenyl group could potentially interact with aromatic residues in the target protein, while the pyrrolidin-1-yl group could form hydrogen bonds with polar residues .
Biochemical Pathways
Compounds with similar structures have been reported to influence various cellular processes, including signal transduction, cell proliferation, and apoptosis
Pharmacokinetics
The compound’s molecular weight (25413 g/mol) and its lipophilic nature suggest that it may have good membrane permeability, which could potentially enhance its bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiproliferative, antimalarial, and antileishmanial effects
Action Environment
The action of (4-Bromophenyl)(pyrrolidin-1-yl)methanone may be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, the compound’s stability and efficacy could potentially be affected by changes in temperature or pH . Additionally, the presence of other molecules could influence the compound’s binding to its targets, thereby affecting its activity .
Properties
IUPAC Name |
(4-bromophenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTDUODOHGNXMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356111 | |
Record name | (4-Bromophenyl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5543-27-1 | |
Record name | (4-Bromophenyl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.